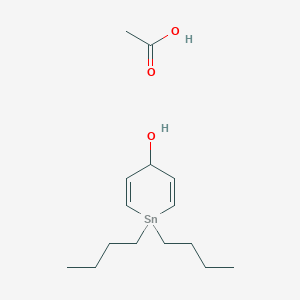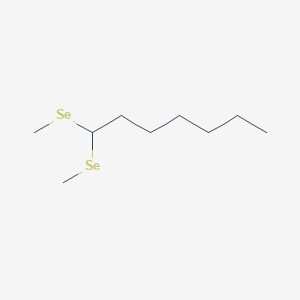
1,1-Bis(methylselanyl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(methylselanyl)heptane: is an organoselenium compound with the molecular formula C9H20Se2 This compound features two methylselanyl groups attached to the first carbon of a heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Bis(methylselanyl)heptane can be synthesized through the reaction of heptane with methylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of methylselenol to the heptane chain under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(methylselanyl)heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the selenyl groups to selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted heptane derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(methylselanyl)heptane has several scientific research applications, including:
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(methylselanyl)heptane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of redox-sensitive signaling pathways.
Comparación Con Compuestos Similares
- 1,1-Bis(methylselanyl)ethane
- 1,1-Bis(methylselanyl)butane
- 1,1-Bis(methylselanyl)pentane
Comparison: 1,1-Bis(methylselanyl)heptane is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of two methylselanyl groups also distinguishes it from other organoselenium compounds with different substitution patterns.
Propiedades
Número CAS |
56051-05-9 |
|---|---|
Fórmula molecular |
C9H20Se2 |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
1,1-bis(methylselanyl)heptane |
InChI |
InChI=1S/C9H20Se2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3 |
Clave InChI |
MZSFKZDNINCEKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC([Se]C)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
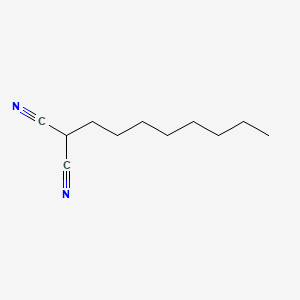
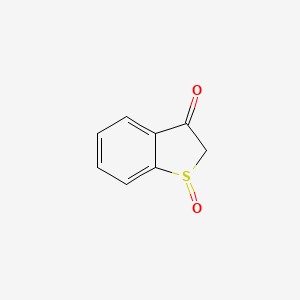
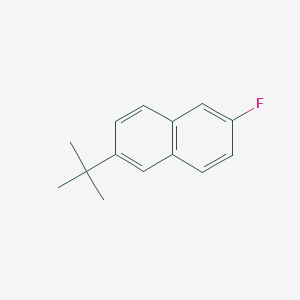
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
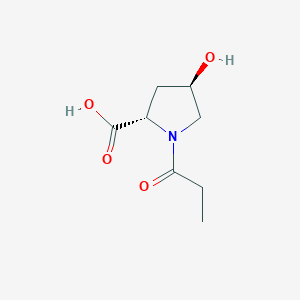
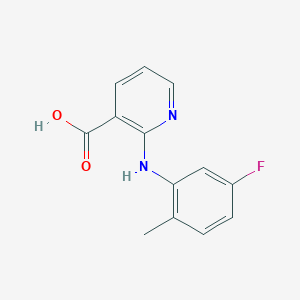
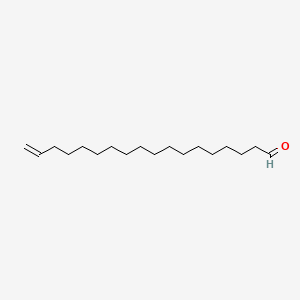
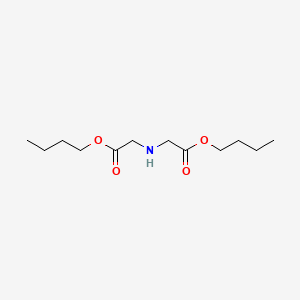
![2,5-Dioxabicyclo[4.1.0]heptane, 7,7-dichloro-](/img/structure/B14642691.png)
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)

